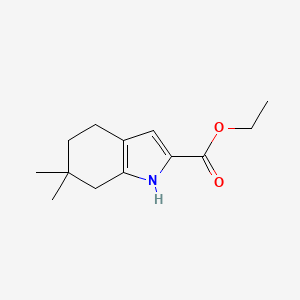![molecular formula C34H32N4O4 B13692733 (S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)
(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(tBu)-Bt typically involves the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydroxyl group with a tert-butyl (tBu) group. The process begins with the reaction of tyrosine with tert-butyl acetate and perchloric acid in the presence of tert-butyl alcohol. The resulting product is then hydrolyzed to obtain Fmoc-Tyr(tBu)-OH .
Industrial Production Methods
Industrial production of Fmoc-Tyr(tBu)-Bt follows similar synthetic routes but on a larger scale. The process is optimized for safety, cost-effectiveness, and efficiency. The use of automated systems and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(tBu)-Bt undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), while the tBu group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound is used in peptide coupling reactions, where it forms peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA for tBu removal.
Coupling: Common reagents include carbodiimides and uronium salts.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences and structures, which are crucial for various biological and chemical applications .
Scientific Research Applications
Chemistry
Fmoc-Tyr(tBu)-Bt is widely used in the synthesis of peptides and proteins. Its ability to protect functional groups during synthesis makes it invaluable for constructing complex peptide chains .
Biology
In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can act as enzyme inhibitors, receptor agonists, or antagonists .
Medicine
In medicine, peptides synthesized using Fmoc-Tyr(tBu)-Bt are explored for therapeutic purposes, including as potential drugs for various diseases .
Industry
Industrially, this compound is used in the large-scale production of peptides for pharmaceuticals, cosmetics, and other applications .
Mechanism of Action
The mechanism of action of Fmoc-Tyr(tBu)-Bt involves the protection of the amino and hydroxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the tBu group protects the hydroxyl group. These protecting groups are selectively removed under specific conditions to allow the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr-OAllyl: Another derivative of tyrosine used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Used for protecting lysine residues during peptide synthesis.
Fmoc-Arg(Pbf)-OH: Used for protecting arginine residues.
Uniqueness
Fmoc-Tyr(tBu)-Bt is unique due to its dual protection of both the amino and hydroxyl groups, making it highly effective in ensuring the correct assembly of peptide chains. This dual protection is not commonly found in other similar compounds, which may only protect one functional group .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O4/c1-34(2,3)42-23-18-16-22(17-19-23)20-30(32(39)38-31-15-9-8-14-29(31)36-37-38)35-33(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-19,28,30H,20-21H2,1-3H3,(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIHIZJNLXMTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
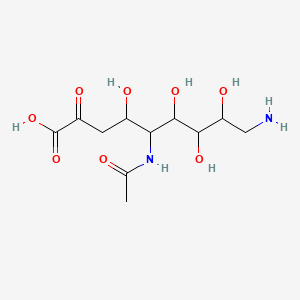
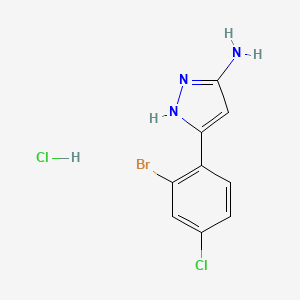
![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)
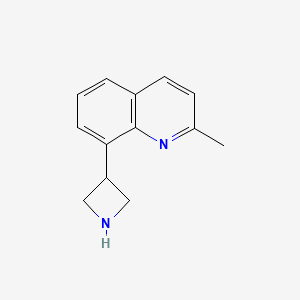
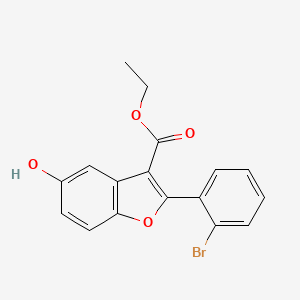
![N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine](/img/structure/B13692689.png)
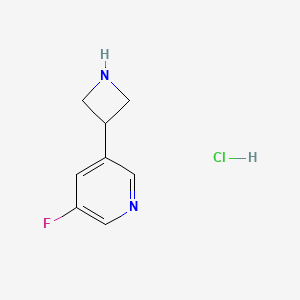
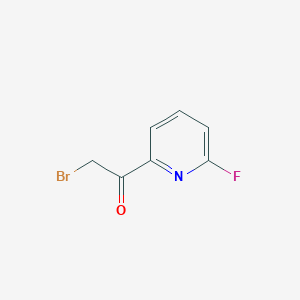
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)
![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)
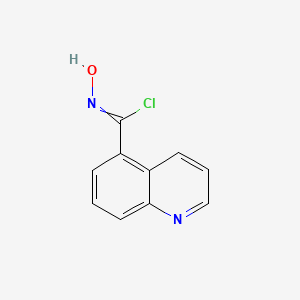
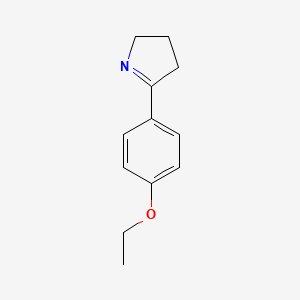
![8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)
